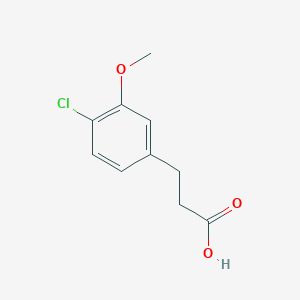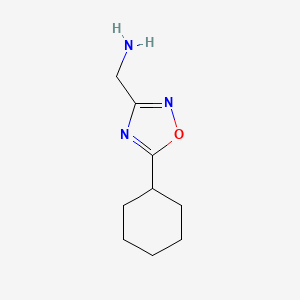
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine” is a chemical compound with the empirical formula C9H15N3O. It has a molecular weight of 181.23 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound is NCC1=NOC(C2CCCCC2)=N1 . This indicates that the compound contains a cyclohexyl group attached to an oxadiazole ring via a methylene bridge. The amine group is also attached to the methylene bridge .Physical And Chemical Properties Analysis
“(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agent Development
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: has been explored for its potential in anticancer drug development. The oxadiazole moiety is known to interact with various biological targets, and modifications to this core structure can lead to compounds with significant anticancer activity. Researchers have synthesized derivatives of this compound to test against a range of cancer cell lines, evaluating their ability to inhibit cell proliferation and induce apoptosis .
Material Science: High-Energy Materials
The oxadiazole ring, present in (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine , is a component of high-energy materials due to its energetic nature. These materials are used in applications requiring rapid energy release, such as propellants and explosives. The stability and energy content of these compounds are of particular interest in the field of material science .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. Its oxadiazole ring can act as a scaffold for the construction of more complex molecules. It’s particularly useful in the synthesis of polymers, dyes, and pharmaceuticals, where the oxadiazole unit imparts desirable properties like thermal stability and electronic characteristics .
Pharmacology: Vasodilator Research
Oxadiazoles, including (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine , have been investigated for their vasodilatory effects. These compounds can relax blood vessels, potentially leading to new treatments for conditions like hypertension. The mechanism of action often involves the modulation of ion channels or the interference with signal transduction pathways .
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of this compound include enzyme inhibition studies. By altering the enzyme’s activity, researchers can understand the enzyme’s role in various biological processes and diseases. This knowledge is crucial for the development of enzyme inhibitors as therapeutic agents .
Neuropharmacology: Anticonvulsant Properties
In neuropharmacology, derivatives of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine have been assessed for their anticonvulsant properties. These compounds may modulate neurotransmitter release or receptor activity, providing a basis for new treatments for epilepsy and other seizure disorders .
Safety and Hazards
Propriétés
IUPAC Name |
(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAHYUTBXLOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)
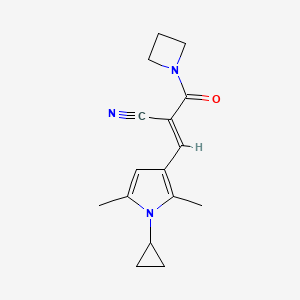
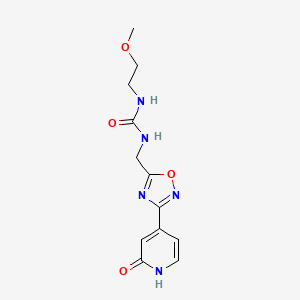
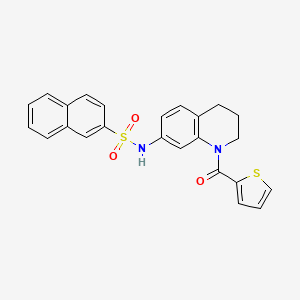
amine hydrochloride](/img/structure/B2933835.png)
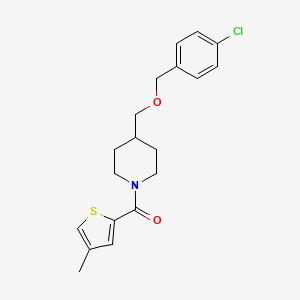
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
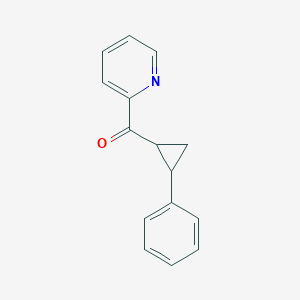
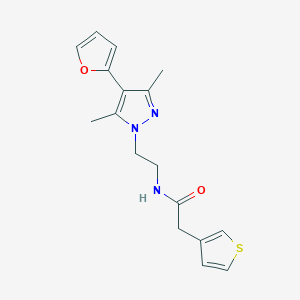

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
